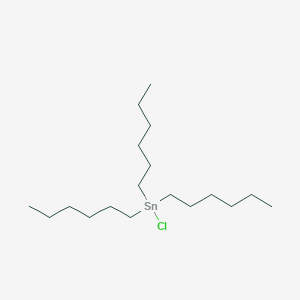![molecular formula C16H26O5Si B13790550 (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13790550.png)
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure It features a cyclopenta[c]pyran ring system, which is a fused bicyclic structure, and includes various functional groups such as a tert-butyldimethylsilyl ether, a ketone, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps. One common approach starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the tert-butyldimethylsilyl ether and the carboxylate ester groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl ether can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions often involve controlling the temperature and pH to ensure selective reactivity.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the ketone group would yield a carboxylic acid, while reduction would yield an alcohol.
Aplicaciones Científicas De Investigación
(4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a useful tool in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions between the compound and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopenta[c]pyran derivatives and compounds with similar functional groups, such as:
Cyclopenta[c]pyran-4-carboxylates: These compounds share the same core structure but may have different substituents.
Tert-butyldimethylsilyl ethers: Compounds with this protecting group are commonly used in organic synthesis.
Ketones and carboxylates: These functional groups are found in many organic compounds and contribute to their reactivity.
Uniqueness
What sets (4AS,7aR)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate apart is its combination of functional groups and its specific stereochemistry. This unique combination allows for selective reactions and interactions that are not possible with other compounds.
Propiedades
Fórmula molecular |
C16H26O5Si |
|---|---|
Peso molecular |
326.46 g/mol |
Nombre IUPAC |
methyl (4aS,7aR)-1-[tert-butyl(dimethyl)silyl]oxy-7-oxo-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C16H26O5Si/c1-16(2,3)22(5,6)21-15-13-10(7-8-12(13)17)11(9-20-15)14(18)19-4/h9-10,13,15H,7-8H2,1-6H3/t10-,13+,15?/m1/s1 |
Clave InChI |
FFAFDHGMGLUTFP-VJCHLYOQSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC1[C@H]2[C@H](CCC2=O)C(=CO1)C(=O)OC |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1C2C(CCC2=O)C(=CO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


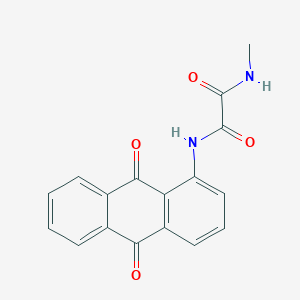
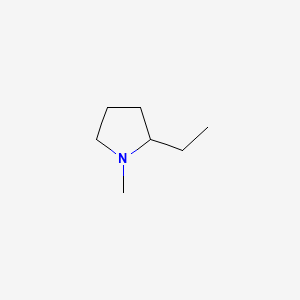

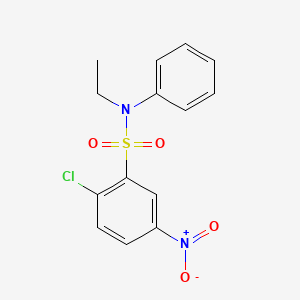
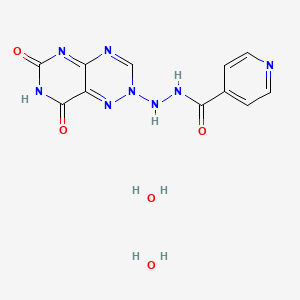

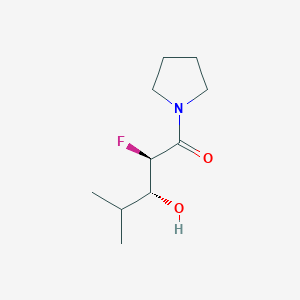
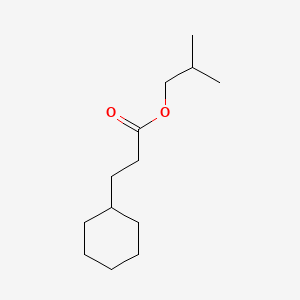
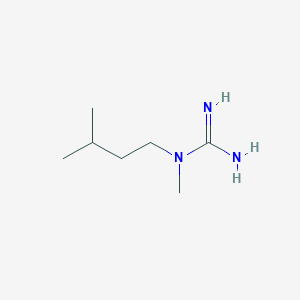

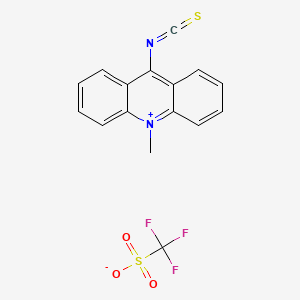
![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)
